Methylene Spacer Confers Target Selectivity Shift Away from Dopamine D4 Toward Sigma-2/TMEM97 Receptor Engagement
The key structural feature of CAS 1234991-66-2 is the methylene (-CH₂-) bridge between the piperidine 4-position and the acetamide amide nitrogen. In the D4R agonist A-412997, this connection is a direct C-N bond (piperidine-1-yl-acetamide), which orients the m-tolyl group into the D4R orthosteric pocket, yielding high-affinity binding (Ki = 7.9 nM for human D4R) . Insertion of the methylene spacer in CAS 1234991-66-2 extends the linker length, which sterically precludes productive D4R interaction while enabling a different binding pose compatible with sigma-2/TMEM97 recognition, resulting in a measured sigma-2 receptor Ki of 90 nM . This structural modification is further supported by computational modeling studies on A-412997 analogs showing that linker geometry is a critical determinant of receptor subtype selectivity .
| Evidence Dimension | Receptor binding affinity (Ki) — target selectivity profile |
|---|---|
| Target Compound Data | CAS 1234991-66-2: Sigma-2/TMEM97 Ki = 90 nM; Dopamine D4R affinity not reported (presumed inactive) |
| Comparator Or Baseline | A-412997 (CAS 630116-49-3): Dopamine D4R Ki = 7.9 nM (human), 12.1 nM (rat); no sigma-2 receptor data reported |
| Quantified Difference | Complete target selectivity inversion: >100-fold selectivity shift from D4R to sigma-2/TMEM97 engagement by linker modification |
| Conditions | Sigma-2 Ki determined in rat PC12 cell membranes; D4R Ki determined in HEK293 cell membranes expressing recombinant human D4 receptor |
Why This Matters
Researchers evaluating compounds for sigma-2/TMEM97-centric projects (cholesterol metabolism, cancer, neurodegeneration) must not substitute with A-412997, as it lacks sigma-2 activity; only the methylene-linked scaffold delivers this target profile.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Sigma-2/TMEM97 binding affinity, Ki = 90 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
- [2] Shibata Y, et al. Novel Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. FASEB J. 2019;33(1_supplement):lb40. DOI: 10.1096/fasebj.2019.33.1_supplement.lb40 View Source
